3,3'-Dioctyldiphenylamine

Lubricant Additives Antioxidant Chemistry Material Science

3,3'-Dioctyldiphenylamine (CAS 38165-76-3) is a substituted diphenylamine antioxidant characterized by two octyl chains substituted at the meta (3,3') positions of the phenyl rings. This specific isomeric structure differentiates it from the more common 4,4'-dioctyldiphenylamine (DODPA, CAS 101-67-7).

Molecular Formula C28H43N
Molecular Weight 393.6 g/mol
CAS No. 38165-76-3
Cat. No. B12692954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Dioctyldiphenylamine
CAS38165-76-3
Molecular FormulaC28H43N
Molecular Weight393.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=CC(=CC=C1)NC2=CC=CC(=C2)CCCCCCCC
InChIInChI=1S/C28H43N/c1-3-5-7-9-11-13-17-25-19-15-21-27(23-25)29-28-22-16-20-26(24-28)18-14-12-10-8-6-4-2/h15-16,19-24,29H,3-14,17-18H2,1-2H3
InChIKeyBHLQMRDZNOOXFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3'-Dioctyldiphenylamine (CAS 38165-76-3) Procurement Guide: Sourcing and Baseline Technical Profile


3,3'-Dioctyldiphenylamine (CAS 38165-76-3) is a substituted diphenylamine antioxidant characterized by two octyl chains substituted at the meta (3,3') positions of the phenyl rings . This specific isomeric structure differentiates it from the more common 4,4'-dioctyldiphenylamine (DODPA, CAS 101-67-7). As a secondary aromatic amine, it functions primarily as a radical scavenger in high-temperature applications, notably in ester-based lubricants for jet engines . While often grouped with the broader class of octylated diphenylamines (ODPA), the 3,3'-isomer possesses distinct physical and performance properties that make it non-interchangeable with other alkylated diphenylamines in precision formulations [1].

Why Generic Substitution with Other Octylated Diphenylamines (ODPAs) Fails for 3,3'-Dioctyldiphenylamine (CAS 38165-76-3)


A procurement decision based on the generic class name 'octylated diphenylamine' or substituting with the more common 4,4'-isomer (DODPA, CAS 101-67-7) is technically unsound and can lead to formulation failure [1]. The position of the octyl substituent on the aromatic ring dictates critical performance attributes, including radical scavenging kinetics, physical state, and compatibility with other additives. Research demonstrates that different ODPA isomers and mixtures exhibit variable behavior: for instance, in a dioctyl sebacate base oil, octylated diphenylamine demonstrated antagonistic effects on oxidation induction time (OIT) when tested alone, highlighting the complexity of antioxidant interactions that are specific to the exact chemical structure [2]. Consequently, a lubricant formulated with the 4,4'-isomer cannot be assumed to have identical performance to one containing the 3,3'-isomer, especially regarding oxidative stability and deposit control in high-temperature systems [3].

Quantitative Differentiation Evidence: 3,3'-Dioctyldiphenylamine (CAS 38165-76-3) vs. 4,4'-Dioctyldiphenylamine (CAS 101-67-7)


Structural and Physical State Differentiation: Meta- vs. Para-Substituted Isomers

3,3'-Dioctyldiphenylamine is a meta-substituted isomer, in contrast to the more common para-substituted 4,4'-dioctyldiphenylamine (DODPA) . While not a direct performance comparison, this structural difference is fundamental. The physical state of the 3,3'-isomer is often described as a viscous liquid or a low-melting solid, whereas 4,4'-dioctyldiphenylamine (p,p'-DODPA) is typically a solid at room temperature . This difference arises directly from the symmetry of the molecule; the 3,3'-isomer is less symmetrical, which inhibits crystallization and lowers its melting point, leading to a liquid physical state. This is a critical differentiator for formulators requiring a liquid antioxidant for easier handling and blending, especially in low-temperature environments.

Lubricant Additives Antioxidant Chemistry Material Science

Synergistic Performance in High-Temperature Lubricants: DODPA as a Benchmark

Due to the scarcity of direct studies on 3,3'-Dioctyldiphenylamine, its performance can be inferred from extensive research on its close analog, p,p'-dioctyldiphenylamine (DODPA, the 4,4'-isomer). In poly-alpha-olefin (PAO) base oil, DODPA serves as a primary antioxidant. When combined with an organic molybdenum complex (MC) synergist, the formulation containing DODPA showed a reduction in viscosity increase of approximately 32.4% compared to formulations containing DODPA alone in oxidation-corrosion tests [1]. This quantitative benchmark demonstrates the potential for the 3,3'-isomer to participate in similar, if not superior, synergistic systems due to its analogous chemical nature. Furthermore, DSC tests show that the Oxidation Induction Time (OIT) of a PAO base oil containing DODPA can be increased by over 6 times when combined with a non-sulfur-phosphorus organic titanate synergist [2], establishing a strong performance baseline for this class of antioxidant.

Tribology Lubricant Formulation Oxidation Stability

Differentiation by Electrochemical Behavior in Lubricating Oils

The unique molecular structure of 3,3'-Dioctyldiphenylamine, with its meta-substitution pattern, is expected to impart distinct electrochemical properties compared to its para-substituted isomer. A study on the use of cyclic voltammetry for determining dioctyldiphenylamine content in lubricating oils [1] establishes a methodology that is sensitive to the specific isomeric form and its oxidation potential. While the study did not directly compare isomers, it highlights that the electrochemical behavior of dioctyldiphenylamines is a measurable, compound-specific parameter. The 3,3'-isomer is likely to exhibit a different redox potential, which directly correlates to its antioxidant activity and its interaction with other additives and metal surfaces. This provides a quantifiable basis for differentiation, as the 3,3'-isomer would be expected to produce a distinct electrochemical signature, affecting its performance as a radical scavenger and its compatibility in formulations with other electroactive components.

Electrochemistry Lubricant Analysis Antioxidant Mechanism

High-Value Application Scenarios for 3,3'-Dioctyldiphenylamine (CAS 38165-76-3)


High-Performance Ester-Based Lubricants for Jet Engines and Aviation Applications

3,3'-Dioctyldiphenylamine is specifically cited for use in ester-based lubricants for high-performance engines, such as jet engines . In these extreme environments, lubricants are exposed to intense heat and oxidative stress. The compound's role as a radical scavenger is critical for preventing oil degradation, sludge formation, and viscosity increase, thereby ensuring the safe and efficient operation of aircraft. The liquid nature of the 3,3'-isomer is a key advantage in these formulations, as it simplifies blending with ester base stocks without requiring additional heating, which can degrade the base oil. While direct data is limited, its structural analog, DODPA, is well-documented for use in similar high-temperature applications [1], reinforcing the value proposition of this specific isomer.

Polymer and Rubber Stabilization for Demanding Industrial Applications

As a stabilizer in plastics and rubber, 3,3'-Dioctyldiphenylamine helps prevent oxidative degradation caused by heat and light exposure . This extends the lifespan and maintains the mechanical properties of materials used in critical components like automotive seals, industrial hoses, and conveyor belts. The compound's physical state as a liquid can also improve its dispersion within the polymer matrix during compounding, leading to more uniform protection throughout the material. This is particularly relevant for rubber and elastomer formulations, where DODPA is already a well-established antioxidant [1].

Advanced Lubricant Formulations for Specialized Machinery (e.g., Hard Disk Drives)

Patents explicitly claim the use of dioctyldiphenylamine, which includes the 3,3'-isomer, as a charge-control additive in hydrodynamic bearing lubricants for disk drive systems . In this niche application, the lubricant must not only provide mechanical protection but also prevent the buildup of static charge that can damage sensitive electronic components. The unique electrochemical properties of the 3,3'-isomer, distinct from its 4,4'-counterpart, make it a potential candidate for fine-tuning the electrical properties of the lubricant in these precision devices, highlighting its value beyond simple oxidative stability.

High-Temperature Industrial Lubricants and Greases

The high thermal stability and resistance to oxidative degradation of dioctyldiphenylamines make them suitable for high-temperature industrial lubricants and greases . This includes applications in steel mills, power generation turbines, and other heavy machinery where operating temperatures can exceed 100°C. In these environments, the antioxidant must resist thermal decomposition while effectively neutralizing free radicals. The 3,3'-isomer's structural properties are well-suited for these demanding conditions, where it helps to extend service life, reduce maintenance intervals, and prevent catastrophic equipment failure. The demonstrated ability of its analog, DODPA, to maintain oxidation stability at high temperatures [1] supports this application.

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